![molecular formula C26H18O4 B1315936 [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid CAS No. 143613-17-6](/img/structure/B1315936.png)

[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid

Descripción general

Descripción

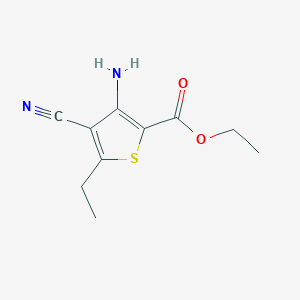

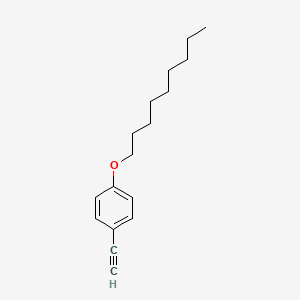

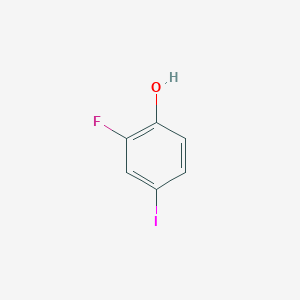

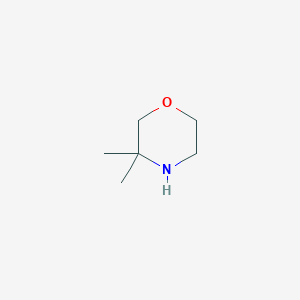

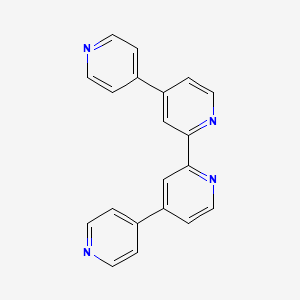

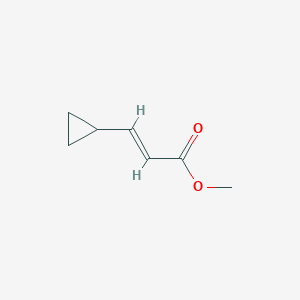

“[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid” is a chemical compound with the molecular formula C24H18 . It is also known by other names such as p,p’-Quaterphenyl, p-Quaterphenyl, p-Tetraphenyl, Benzerythrene, Quadriphenyl, 1,1’-Biphenyl, and 4,4’-Diphenylbiphenyl .

Molecular Structure Analysis

The molecular structure of “[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .

Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . For “[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid”, its molecular weight is 306.3997 .

Aplicaciones Científicas De Investigación

Photocatalytic Degradation of Dyes

[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid and its derivatives have been explored for photocatalytic applications. In particular, coordination complexes prepared with dicarboxylic acid ligands have shown promise in the degradation of methyl violet dye, a model organic dye pollutant. These complexes exhibit significant photocatalytic activity under UV-light, highlighting their potential in addressing environmental pollution through the photodegradation of harmful dyes (Lu et al., 2021).

Construction of Metal–Organic Systems

Dicarboxylic acid-based ligands have been utilized in the construction of copper metal–organic systems, demonstrating the versatility of these compounds in forming complex structures. The modification of substituent positions on these ligands significantly influences the formation of diverse metal–organic frameworks (MOFs), showcasing their utility in designing materials with specific structural and functional properties (Dai et al., 2009).

Magnetic Properties of Organic Nitroxides

The structural properties of dicarboxylic acid derivatives have been linked to the magnetic behavior of organic nitroxides. Studies have shown that these compounds can form 1-D hydrogen-bonded chains, which contribute to their antiferromagnetic characteristics. This opens up possibilities for their application in the field of magnetic materials and devices (Field & Lahti, 2003).

Liquid Crystal Applications

Chiral diesters derived from [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid have been synthesized and investigated for their potential in liquid crystal technologies. These compounds exhibit moderate helical twisting power and high birefringence, making them suitable candidates for use in cholesteric and blue phase materials (Kula, Herman, & Chojnowska, 2013).

Structural Diversity in Coordination Polymers

The flexibility and design potential of dicarboxylic acids have been highlighted in the synthesis of novel complexes with varying structures. By altering the dicarboxylic acid ligands and metal ions, researchers have been able to create materials with unique photocatalytic, magnetic, and luminescent properties. These findings underscore the broad applicability of [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid and its derivatives in the development of new functional materials (Sun et al., 2010).

Propiedades

IUPAC Name |

4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O4/c27-25(28)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)26(29)30/h1-16H,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNHBZNRYLZPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576270 | |

| Record name | [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid | |

CAS RN |

143613-17-6 | |

| Record name | [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)